molecular formula C19H11Cl2NO2 B12460053 2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol

2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol

Cat. No.: B12460053
M. Wt: 356.2 g/mol
InChI Key: HHSVVEYEQLTTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol is a synthetic compound known for its unique chemical structure and properties. It belongs to the class of phenyl-imino-methyl-phenol derivatives and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol typically involves a condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and dibenzo[b,d]furan-3-ylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions employed .

Comparison with Similar Compounds

2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol is unique compared to other similar compounds due to its specific structure and properties:

Properties

Molecular Formula

C19H11Cl2NO2

Molecular Weight

356.2 g/mol

IUPAC Name

2,4-dichloro-6-(dibenzofuran-3-yliminomethyl)phenol

InChI

InChI=1S/C19H11Cl2NO2/c20-12-7-11(19(23)16(21)8-12)10-22-13-5-6-15-14-3-1-2-4-17(14)24-18(15)9-13/h1-10,23H

InChI Key

HHSVVEYEQLTTRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.